8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine
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Overview
Description
8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 8-chloro-5-nitropyrido[2,3-d]pyridazine with hydrazine hydrate in the presence of a catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding pyridazine N-oxide derivatives.
Reduction: Formation of 8-chloro-5-aminopyrido[2,3-d]pyridazine.
Substitution: Formation of 8-amino-5-hydrazinylpyrido[2,3-d]pyridazine derivatives.
Scientific Research Applications
8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
- 8-Chloro-5-nitropyrido[2,3-d]pyridazine
- 5-Chloro-8-hydrazinopyrido[2,3-d]pyridazine
- 8-Amino-5-chloropyrido[2,3-d]pyridazine
Comparison: 8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine is unique due to its hydrazinyl group, which imparts distinct reactivity and biological activity compared to its analogs. For example, the presence of the hydrazinyl group allows for specific interactions with biological targets that are not possible with nitro or amino derivatives .
Properties
CAS No. |
2942-29-2 |
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Molecular Formula |
C7H6ClN5 |
Molecular Weight |
195.61 g/mol |
IUPAC Name |
(8-chloropyrido[2,3-d]pyridazin-5-yl)hydrazine |
InChI |
InChI=1S/C7H6ClN5/c8-6-5-4(2-1-3-10-5)7(11-9)13-12-6/h1-3H,9H2,(H,11,13) |
InChI Key |
RCBPPWNKXFROLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NN=C2NN)Cl)N=C1 |
Origin of Product |
United States |
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